Cas no 5436-43-1 (2,4,2',4'-Tetrabromodiphenyl Ether)
2,4,2',4'-Tetrabromodiphenyl Ether Chemical and Physical Properties
Names and Identifiers
-
- 4,4'-Oxybis(1,3-dibromobenzene)
- 2,2,4,4-TETRABROMODIPHENYL ETHER
- 2,2',4,4'-Tetrabromodiphenyl ether
- 2,2',4,4'-Tetrabromodiphenylether(BDE47)
- 2,2',4,4'-Tetrabromodiphenylether(BDE47) Solution
- 2,4,2',4'-Tetrabromodiphenyl Ether
- 2,4-dibromo-1-(2,4-dibromophenoxy)benzene
- BDE No 47 solution
- Benzene,2,4-dibromo-1-(2,4-dibromophenoxy)-
- 2,2’,4,4’-Tetrabromodiphenyl ether
- BDE-47
- DIS 22032 Calibration Curve Set
- ISO
- 2,2′,4,4′-TetraBDE
- PBDE 47
- 2,2',4,4'-Tetrabromodiphenyl oxide
- BDE 47
- NSC 21724
- DIBROMOPHENYL ETHER
- 2,2'4,4'-Tetrabromodiphenyl ether
- Benzene, 1,1'-oxybis[2,4-dibromo-
- bis(2,4-dibromophenyl) ether
- Benzene, 1,1'-oxybis(2,4-dibromo-
- 0N97R5X10X
- NSC21724
- 1,1'-oxybis(2,4-dibromobenzene)
- 1,1'-Oxybis[2,4-dibromobenzene]
- AK121881
- PBDE 47 (2,2',4,4'-Tetrabromodiphenyl ether)
- C12H6Br4O
- BDE No 47 solu
- SCHEMBL899494
- PBDE 47 50 microg/mL in Nonane
- 2,2',4,4' tetrabromodiphenyl ether
- DS-6407
- XYBSIYMGXVUVGY-UHFFFAOYSA-N
- MLS001065577
- 1,1'-Oxybis[2,4-dibromobenzene], 9CI
- C18205
- NCGC00257881-01
- SY112194
- DTXCID1010056
- AKOS016011206
- 2,2',4,4'-tetrabromobiphenyl ether
- PBDE No. 47
- BDE No 47, analytical reference material
- 2,2',4,4'-TETRABROMODIPHENYL ETHER [MI]
- Q27155474
- NSC-21724
- Tox21_200327
- NCGC00090912-01
- CHEMBL229760
- UNII-0N97R5X10X
- BDE-47(2,2',4,4'-Tetrabromodiphenyl Ether)
- Benzene, 2,4-dibromo-1-(2,4-dibromophenoxy)-
- PBDE No. 47 1000 microg/mL in Methanol
- DTXSID3030056
- NCGC00090912-02
- HMS3039P04
- CAS-5436-43-1
- NS00009638
- A913792
- PBDE-47
- PBDE No. 47 100 microg/mL in Methanol
- MFCD00626457
- 2,2 inverted exclamation mark ,4,4 inverted exclamation mark -Tetrabromodiphenyl Ether
- 5436-43-1
- 1,1'-Oxybis(2,4-dibromo-Benzene
- 2,2',4,4'-TetraBDE
- H10983
- SMR000568461
- CHEBI:81584
- BDE47
-
- MDL: MFCD00626457
- Inchi: 1S/C12H6Br4O/c13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h1-6H
- InChI Key: XYBSIYMGXVUVGY-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=CC=1OC1C=CC(=CC=1Br)Br)Br
Computed Properties
- Exact Mass: 481.71508
- Monoisotopic Mass: 481.715
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 6.2
- Topological Polar Surface Area: 9.2
Experimental Properties
- Density: 2.161±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 83-84 ºC (ethanol )
- Boiling Point: 395.5°C at 760 mmHg
- Flash Point: Fahrenheit: 10.4 ° f < br / > Celsius: -12 ° C < br / >
- Refractive Index: 1.664
- Solubility: Insuluble (2.5E-4 g/L) (25 ºC),
- PSA: 9.23
- LogP: 6.52890
- Color/Form: 50 μg/mL in isooctane
2,4,2',4'-Tetrabromodiphenyl Ether Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H225-H304-H315-H336-H410
- Warning Statement: P210-P261-P273-P301+P310-P331-P501
- Hazardous Material transportation number:UN 1262 3/PG 2
- WGK Germany:2
- Hazard Category Code: 11-38-50/53-65-67
- Safety Instruction: 9-16-29-33-60-61-62
-
Hazardous Material Identification:
- Risk Phrases:11-38-50/53-65-67
- Storage Condition:2-8°C
2,4,2',4'-Tetrabromodiphenyl Ether Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O303946-1g |
2,4,2',4'-Tetrabromodiphenyl Ether |
5436-43-1 | 97% | 1g |
¥2641.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O303946-250mg |
2,4,2',4'-Tetrabromodiphenyl Ether |
5436-43-1 | 97% | 250mg |
¥946.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O303946-50mg |
2,4,2',4'-Tetrabromodiphenyl Ether |
5436-43-1 | 97% | 50mg |
¥323.90 | 2023-09-01 | |
| Alichem | A019064334-1g |
2,2',4,4'-Tetrabromodiphenylether |
5436-43-1 | 95% | 1g |
300.20 USD | 2021-06-17 | |
| Alichem | A019064334-5g |
2,2',4,4'-Tetrabromodiphenylether |
5436-43-1 | 95% | 5g |
910.89 USD | 2021-06-17 | |
| BAI LING WEI Technology Co., Ltd. | bde-047s-1mL |
2,2',4,4'-Tetrabromodiphenyl Ether,50 μg/mL in Isooctane |
5436-43-1 | 50 μg/mL in Isooctane | 1mL |
¥ 772 | 2022-04-26 | |
| BAI LING WEI Technology Co., Ltd. | BDE-047N-5mg |
2,2'4,4'-Tetrabromodiphenyl ether |
5436-43-1 | 5mg |
¥ 2970 | 2021-07-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AF139-25mg |
2,4,2',4'-Tetrabromodiphenyl Ether |
5436-43-1 | 95% | 25mg |
464CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AF139-250mg |
2,4,2',4'-Tetrabromodiphenyl Ether |
5436-43-1 | 95% | 250mg |
1339CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AF139-1g |
2,4,2',4'-Tetrabromodiphenyl Ether |
5436-43-1 | 95% | 1g |
¥2688.0 | 2022-07-29 |
2,4,2',4'-Tetrabromodiphenyl Ether Suppliers
2,4,2',4'-Tetrabromodiphenyl Ether Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
Additional information on 2,4,2',4'-Tetrabromodiphenyl Ether
2,4,2',4'-Tetrabromodiphenyl Ether (CAS No. 5436-43-1): A Comprehensive Overview
2,4,2',4'-Tetrabromodiphenyl Ether, commonly referred to as PBDE-153, is a brominated flame retardant (BFR) with the CAS registry number 5436-43-1. This compound belongs to the class of polybrominated diphenyl ethers (PBDEs), which are widely used in various industrial applications due to their excellent flame-retarding properties. The compound is characterized by its chemical structure, where four bromine atoms are attached to the diphenyl ether backbone at specific positions (2, 4 on one phenyl ring and 2', 4' on the other). This unique structure contributes to its thermal stability and effectiveness as a flame retardant.
Recent studies have highlighted the importance of understanding the environmental fate and toxicity of PBDE-153. While it plays a critical role in enhancing fire safety in products such as electronics, textiles, and construction materials, concerns have been raised about its persistence in the environment and potential bioaccumulation in living organisms. Researchers have employed advanced analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), to detect trace levels of PBDE-153 in various environmental matrices, including soil, water, and biota.
The synthesis of 2,4,2',4'-Tetrabromodiphenyl Ether involves a multi-step process that typically begins with the bromination of diphenyl ether using elemental bromine or other brominating agents. The reaction conditions are carefully controlled to achieve the desired substitution pattern and purity. Recent advancements in catalytic systems and green chemistry principles have led to more efficient and environmentally friendly methods for synthesizing this compound. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields.
In terms of applications, PBDE-153 is primarily used as a flame retardant in polyurethane foams, plastics, and textiles. Its ability to inhibit ignition and slow down combustion makes it an essential component in materials used for furniture, automotive interiors, and electronic devices. However, its widespread use has led to concerns about its long-term impact on human health and ecosystems. Studies conducted by environmental scientists have shown that PBDE-153 can undergo metabolic transformations in living organisms, potentially leading to bioaccumulation and toxicity.
One of the most significant areas of research on 2,4,2',4'-Tetrabromodiphenyl Ether involves its environmental degradation pathways. Scientists have investigated how this compound behaves under various environmental conditions, such as photodegradation under sunlight or microbial degradation in soil. Recent findings suggest that while PBDE-153 is relatively stable under normal conditions, it can undergo transformation under specific environmental stressors. For example, exposure to UV light can lead to the formation of less brominated byproducts, which may have different toxicological profiles compared to the parent compound.
The toxicological profile of PBDE-153 has been extensively studied using both in vitro and in vivo models. Experimental studies have shown that exposure to this compound can lead to endocrine disruption, neurodevelopmental effects, and potential carcinogenicity. However, the mechanisms underlying these effects are not yet fully understood. Recent research has focused on identifying key molecular pathways affected by PBDE-153, such as thyroid hormone regulation and oxidative stress responses.
From a regulatory perspective, the use of 2,4,2',4'-Tetrabromodiphenyl Ether is subject to various international guidelines and restrictions aimed at minimizing its environmental impact. For instance, several countries have implemented regulations under the Stockholm Convention on Persistent Organic Pollutants (POPs), which classify certain PBDEs as priority pollutants requiring global action. Despite these measures, ongoing research is needed to develop safer alternatives and improve waste management practices for compounds like PBDE-153.
In conclusion, 2
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